![molecular formula C28H27NO5 B14377253 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-79-3](/img/structure/B14377253.png)
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a benzoate ester containing a cyanobenzoyl and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-hexylphenol with 4-cyanobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired ester.
Another synthetic route involves the use of 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoic acid, which is reacted with 4-hexylphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method also yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanobenzoyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-hexylphenyl 4-[(4-carboxybenzoyl)oxy]-3-methoxybenzoate.
Reduction: Formation of 4-hexylphenyl 4-[(4-aminobenzoyl)oxy]-3-methoxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanobenzoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hexylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate
- 4-Hexylphenyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
- 4-Hexylphenyl 4-[(4-nitrobenzoyl)oxy]-3-methoxybenzoate
Uniqueness
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of the cyanobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications.
Propiedades
Número CAS |
88133-79-3 |
|---|---|
Fórmula molecular |
C28H27NO5 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(4-hexylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C28H27NO5/c1-3-4-5-6-7-20-10-15-24(16-11-20)33-28(31)23-14-17-25(26(18-23)32-2)34-27(30)22-12-8-21(19-29)9-13-22/h8-18H,3-7H2,1-2H3 |
Clave InChI |
JZFXFYNNWJITAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
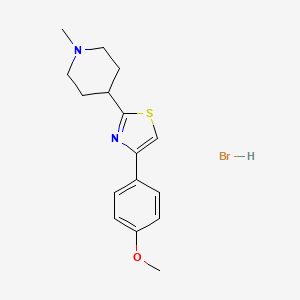
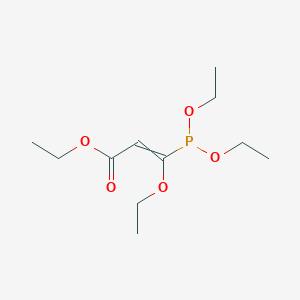

![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
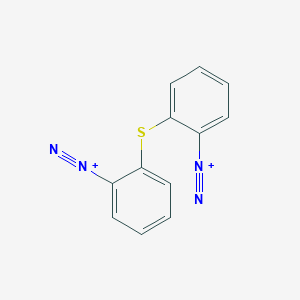
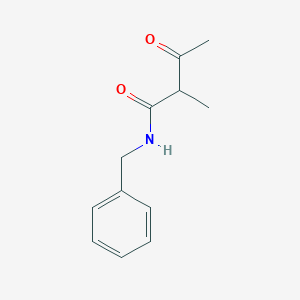
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
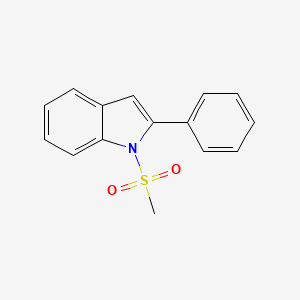
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
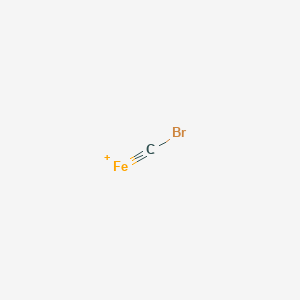
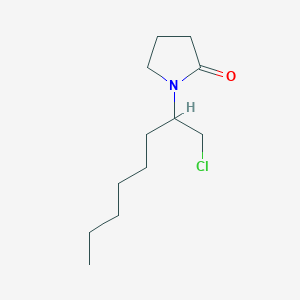

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
